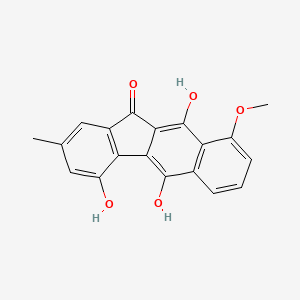
Pyriprole
概述
描述
Pyriprole is a phenylpyrazole derivative primarily used as an insecticide and acaricide. It is known for its efficacy against external parasites such as fleas and ticks on dogs. This compound works by inhibiting γ-aminobutyric acid (GABA)-gated chloride channels, leading to uncontrolled hyperactivity of the central nervous system in parasites, ultimately causing their death .
作用机制
Target of Action
Pyriprole, a phenyl pyrazole derivative, primarily targets the γ-aminobutyric acid (GABA)-gated chloride channels, specifically the GABAA receptors . These receptors play a crucial role in the central nervous system of parasites such as fleas and ticks .
Mode of Action
this compound acts as an inhibitor of GABA-gated chloride channels . By binding to these channels, it disrupts the normal functioning of the central nervous system in parasites. This leads to uncontrolled hyperactivity in the nervous system of the parasites, resulting in their death . It’s important to note that the parasites are killed through contact with this compound, rather than by systemic exposure .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of gaba-gated chloride channels . This disruption leads to a state of uncontrolled hyperactivity in the central nervous system of the parasites, ultimately causing their death .
Pharmacokinetics
It is known that following topical administration, this compound is rapidly distributed in the hair coat of dogs within one day after application . It can be found in the hair coat throughout the treatment interval, providing about 4 weeks of protection against re-infestations .
Result of Action
The primary result of this compound’s action is the death of parasites such as fleas and ticks. By inhibiting the GABA-gated chloride channels, this compound induces uncontrolled hyperactivity in the central nervous system of these parasites, leading to their death . This makes this compound an effective treatment for external parasites in dogs .
Action Environment
It is known that this compound is highly effective against fleas and several tick species when applied as a spot-on treatment . The efficacy of this compound may potentially be influenced by factors such as the application method, the presence of other substances on the skin or fur of the animal, and the specific environmental conditions in which the animal lives.
生化分析
Biochemical Properties
Pyriprole plays a crucial role in biochemical reactions by interacting with GABA-gated chloride channels. These channels are essential for maintaining the chloride ion balance across cell membranes. This compound binds to these channels, inhibiting their function and disrupting the normal chloride ion flow. This interaction leads to hyperexcitation and paralysis of the parasites .
Cellular Effects
This compound affects various types of cells and cellular processes. In parasites, it disrupts cell signaling pathways by inhibiting GABA-gated chloride channels, leading to uncontrolled neuronal activity. This disruption affects gene expression and cellular metabolism, ultimately causing cell death. In dogs, this compound is distributed in the hair coat, providing protection against fleas and ticks .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GABA-gated chloride channels. This binding inhibits the normal function of these channels, preventing the flow of chloride ions and leading to hyperexcitation of the central nervous system in parasites. The inhibition of these channels results in paralysis and death of the parasites .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows rapid distribution in the hair coat of dogs within one day after topical application. Its insecticidal efficacy against new infestations with fleas persists for a minimum of four weeks. This compound’s stability and degradation over time ensure long-term protection against parasites .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At the recommended dose of 12.5 mg/kg body weight, this compound is effective in controlling flea and tick infestations. Higher doses may lead to adverse effects such as local reactions at the application site, including fur discoloration, hair loss, and itchiness .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the flux of metabolites through biochemical reactions. It interacts with enzymes and cofactors that modulate its activity and ensure its efficacy against parasites. The metabolic pathways of this compound are designed to maintain its stability and effectiveness over time .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the hair coat of dogs. It interacts with transporters and binding proteins that facilitate its localization and accumulation in the hair follicles. This distribution ensures prolonged protection against fleas and ticks .
Subcellular Localization
This compound’s subcellular localization is primarily in the hair coat of dogs. It does not penetrate the systemic circulation but remains localized in the hair follicles, providing targeted protection against external parasites. This localization minimizes the risk of systemic toxicity and ensures the safety of the treated animals .
准备方法
Pyriprole is synthesized through a series of chemical reactions involving cyanamide and benzene nitrile. The specific synthetic route may vary by manufacturer, but generally, it involves the formation of the pyrazole ring and subsequent functionalization to introduce the necessary substituents . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Pyriprole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, potentially altering its insecticidal properties.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Pyriprole has several scientific research applications, including:
Veterinary Medicine: this compound is used in veterinary medicine to control flea and tick infestations in dogs.
Insecticide Development: This compound serves as a model compound for developing new insecticides with similar or improved properties.
相似化合物的比较
Pyriprole is similar to other phenylpyrazole insecticides, such as fipronil, imidacloprid, and spinosad. this compound is unique in its specific binding affinity and efficacy profile. It is less toxic to mammals compared to some other insecticides, making it a safer option for veterinary use .
Similar Compounds
Fipronil: Another phenylpyrazole insecticide with a similar mode of action but different efficacy and toxicity profiles.
Imidacloprid: A neonicotinoid insecticide that targets nicotinic acetylcholine receptors in insects.
This compound’s unique combination of efficacy, safety, and specificity makes it a valuable tool in controlling ectoparasites in veterinary applications.
属性
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(difluoromethylsulfanyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F5N5S/c19-11-5-9(18(23,24)25)6-12(20)14(11)30-16(28-8-10-3-1-2-4-27-10)15(31-17(21)22)13(7-26)29-30/h1-6,17,28H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMQNVGAHVXSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192613 | |
| Record name | Pyriprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394730-71-3 | |
| Record name | Pyriprole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394730-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyriprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyriprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(difluoromethylsulfanyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69OX73ZVJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1254578.png)
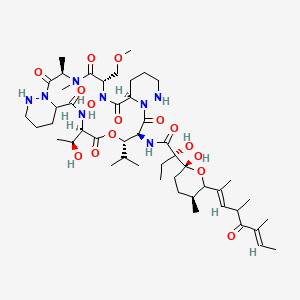
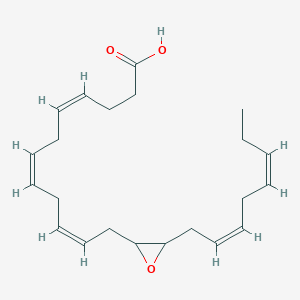
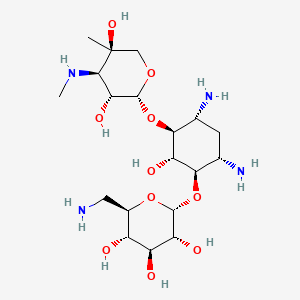
![[(10R,11S,12R,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1254585.png)
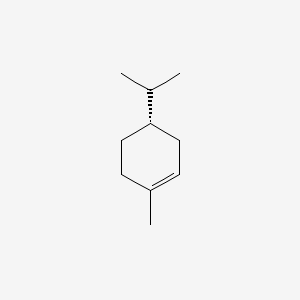
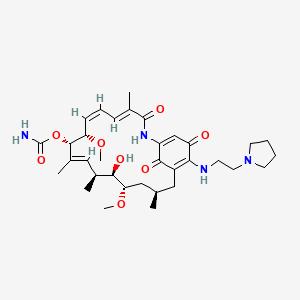
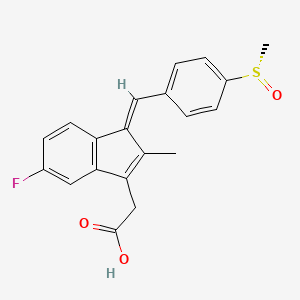

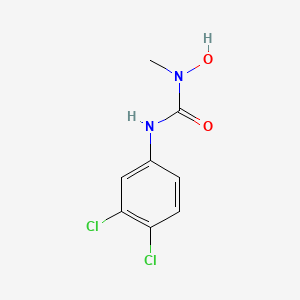
](/img/structure/B1254595.png)


